molecular formula C6H3BrFNO3 B8064890 3-Bromo-4-fluoro-2-nitrophenol

3-Bromo-4-fluoro-2-nitrophenol

Cat. No.: B8064890
M. Wt: 235.99 g/mol
InChI Key: NRHXZOPTZSJCQL-UHFFFAOYSA-N
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Description

Context within Substituted Halogenated and Nitrated Phenolic Systems

Substituted halogenated and nitrated phenolic systems are a well-established class of compounds in chemical research. The presence of both electron-withdrawing groups (nitro group, halogens) and an electron-donating group (hydroxyl group) on the aromatic ring creates a unique electronic environment. This electronic interplay influences the compound's acidity, reactivity in electrophilic and nucleophilic substitution reactions, and potential for further functionalization.

The study of such systems is crucial for understanding structure-activity relationships. For instance, the position of substituents can dramatically alter the physical and chemical properties of the molecule. Research on various substituted nitrophenols has explored their uptake and metabolism by microorganisms, as well as their electrochemical oxidation for environmental remediation. oup.comnih.gov The specific combination of a bromine and a fluorine atom, along with a nitro group, in 3-Bromo-4-fluoro-2-nitrophenol suggests a compound with tailored electronic properties for specific synthetic purposes.

Historical Perspectives on Aromatic Functionalization in Complex Organic Molecules

The synthesis of complex organic molecules like this compound is built upon a long history of advancements in aromatic functionalization. Electrophilic aromatic substitution (SEAr) has been a cornerstone of organic chemistry for over a century, allowing for the introduction of various functional groups onto aromatic rings. nih.govacs.org Key reactions such as halogenation and nitration are fundamental to creating substituted phenols. numberanalytics.com

Historically, the direct functionalization of aromatic C-H bonds has been a significant challenge, often requiring harsh conditions. nih.govbeilstein-journals.org However, the development of modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and directed ortho-metalation, has provided more controlled and selective ways to build polysubstituted aromatic compounds. researchgate.net These advancements have made it possible to synthesize specific isomers of complex molecules that would be difficult to obtain through classical methods. The synthesis of compounds like this compound relies on this extensive toolkit of organic reactions.

Rationale for Dedicated Academic Inquiry into this compound

The rationale for the academic study of this compound is primarily rooted in its potential as a building block in organic synthesis. Polysubstituted aromatic compounds with this combination of functional groups are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The bromine atom, for example, can be a site for cross-coupling reactions, while the nitro group can be reduced to an amine, opening up further synthetic pathways.

The presence of multiple different functional groups allows for selective and sequential reactions, making it a versatile scaffold. For example, derivatives of the related compound 3-fluoro-4-nitrophenol (B151681) have been used in the synthesis of potential antitubercular agents. mdpi.com This highlights the potential for this compound to serve as a precursor to biologically active molecules.

Overview of Research Trajectories and Scholarly Contributions to the Field

While specific academic literature solely focused on this compound is limited, the research trajectories for the broader class of substituted nitrophenols are well-documented. Scholarly contributions in this area often focus on:

Synthesis of Novel Derivatives: Researchers continuously explore new methods to synthesize substituted phenols with precise control over the substitution pattern. For instance, the synthesis of 3-arylated-4-nitrophenols has been achieved through multi-step sequences involving the nitration of bromophenols. nih.govbeilstein-journals.org

Investigation of Physicochemical Properties: Studies on related compounds, such as 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, have involved detailed characterization of their structural and electronic properties using techniques like FT-IR, UV-Vis, and NMR spectroscopy, often complemented by theoretical calculations. researchgate.net

Applications in Materials Science and Medicinal Chemistry: The unique electronic and structural features of these compounds make them candidates for various applications. Research has been conducted on the use of substituted nitrophenols in the development of new materials and as scaffolds for medicinal chemistry.

The academic interest in this compound lies in its potential to contribute to these ongoing research efforts, providing a new building block for the creation of novel and functional molecules.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrFNO₃
Molecular Weight 236.00 g/mol
CAS Number 1374772-55-0
Appearance Data not widely available in academic literature
Melting Point Data not widely available in academic literature
Boiling Point Data not widely available in academic literature
Solubility Data not widely available in academic literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-fluoro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(10)6(5)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHXZOPTZSJCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms in 3-Bromo-4-fluoro-2-nitrophenol. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural picture can be assembled.

¹H NMR Spectroscopy: Proton Chemical Shift Analysis and Coupling Pattern Interpretation

The ¹H NMR spectrum of this compound is characterized by signals from the two aromatic protons and the hydroxyl proton. The aromatic region is particularly informative due to spin-spin coupling between the protons and with the fluorine nucleus.

The two aromatic protons, H-5 and H-6, are situated adjacent to each other on the phenyl ring. Their chemical shifts are influenced by the electronic effects of the substituents. The strongly electron-withdrawing nitro group at C-2 and the electronegative halogens deshield the aromatic protons, shifting their resonances downfield.

H-6: This proton, being ortho to the nitro group, is expected to be the most deshielded of the two aromatic protons. It should appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ³JHH) and a smaller coupling with the fluorine atom at C-4 (meta coupling, ⁴JHF).

H-5: This proton is ortho to the fluorine atom and will therefore exhibit a significant ortho H-F coupling (³JHF). It will also couple with H-6 (ortho coupling, ³JHH), resulting in a doublet of doublets.

OH Proton: The chemical shift of the hydroxyl proton can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet. Adding a few drops of D₂O to the NMR sample would cause the OH peak to disappear due to proton-deuterium exchange, confirming its assignment. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound This is an interactive table. Click on the headers to sort the data.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 7.8 - 8.2 dd ³JHH = ~8-9 Hz, ⁴JHF = ~2-4 Hz
H-5 7.2 - 7.6 dd ³JHH = ~8-9 Hz, ³JHF = ~6-8 Hz

¹³C NMR Spectroscopy: Aromatic Carbon Resonance and Substituent Effects

The ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons. The chemical shifts are dictated by the nature of the attached substituent and its position on the ring.

C-F Bond: The carbon atom directly bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. This is a key diagnostic feature for assigning this carbon.

Substituent Effects: The carbon atoms attached to the electronegative oxygen (C-1), nitrogen (C-2), and halogens (C-3, C-4) are expected to be deshielded and resonate at a lower field (higher ppm value). libretexts.org The carbon bearing the hydroxyl group (C-1) in phenols typically appears around 155 ppm. libretexts.org The remaining carbons (C-5, C-6) will appear at higher fields.

Multi-bond C-F Couplings: In addition to the large ¹JCF, smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed for the carbons ortho and meta to the fluorine atom, providing further confirmation of the assignments.

Table 2: Predicted ¹³C NMR Data for this compound This is an interactive table. Click on the headers to sort the data.

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
C-1 (C-OH) 150 - 160 Small ³JCF
C-2 (C-NO₂) 135 - 145 Small ⁴JCF
C-3 (C-Br) 110 - 120 Small ²JCF
C-4 (C-F) 155 - 165 Large ¹JCF
C-5 120 - 130 Small ²JCF

¹⁹F NMR Spectroscopy: Fluorine Chemical Environments and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be characteristic of an aryl fluoride.

The signal for the fluorine atom at C-4 will be split into a doublet of doublets due to coupling with the two neighboring protons:

Ortho coupling to H-5 (³JHF)

Meta coupling to H-6 (⁴JHF)

The magnitude of these coupling constants provides definitive proof of the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR spectra provide essential data, 2D NMR experiments are invaluable for unambiguously connecting the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (H-H) coupling networks. For this compound, a cross-peak would be observed between H-5 and H-6, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a correlation between the H-5 signal and the C-5 signal, and another between the H-6 signal and the C-6 signal, allowing for the definitive assignment of these carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing together the entire molecular framework. For example, H-6 would be expected to show correlations to C-2, C-4, and C-5. H-5 would show correlations to C-1, C-3, and C-4. These correlations would confirm the substitution pattern around the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. libretexts.org A molecule with N atoms has 3N-6 normal modes of vibration for a non-linear molecule. libretexts.org

Characteristic Vibrational Modes of Nitro, Hydroxyl, and Halogen Moieties

The IR and Raman spectra of this compound are dominated by the vibrations of its key functional groups.

Nitro (NO₂) Group: Aromatic nitro compounds display two strong, characteristic stretching vibrations. orgchemboulder.comorgchemboulder.com

Asymmetric Stretch (νas): A strong band typically appears in the 1550-1475 cm⁻¹ region. orgchemboulder.com

Symmetric Stretch (νs): A strong band is observed in the 1360-1290 cm⁻¹ region. orgchemboulder.com These two absorptions are often among the most intense in the IR spectrum and are definitive indicators of the nitro group.

Hydroxyl (OH) Group: The hydroxyl group gives rise to distinct vibrational modes.

O-H Stretch: In phenols, this appears as a strong and typically broad absorption band in the region of 3600-3200 cm⁻¹. libretexts.org The broadening is a result of intermolecular hydrogen bonding.

C-O Stretch: A strong band corresponding to the C-O stretching vibration is expected in the 1260-1180 cm⁻¹ range.

Halogen (C-F and C-Br) Moieties: The vibrations associated with the carbon-halogen bonds are also identifiable.

C-F Stretch: The C-F stretch in aromatic compounds gives rise to a strong absorption in the 1250-1020 cm⁻¹ region. This band can sometimes overlap with other absorptions in the fingerprint region.

C-Br Stretch: The C-Br stretching vibration occurs at lower frequencies, typically in the 680-515 cm⁻¹ range.

Aromatic Ring: The phenyl ring itself has characteristic vibrations, including C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. libretexts.org

Table 3: Characteristic Vibrational Frequencies for this compound This is an interactive table. Click on the headers to sort the data.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Nitro (NO₂) Asymmetric Stretch 1550 - 1475 Strong
Nitro (NO₂) Symmetric Stretch 1360 - 1290 Strong
Hydroxyl (O-H) O-H Stretch 3600 - 3200 Strong, Broad
Phenol (C-O) C-O Stretch 1260 - 1180 Strong
Aryl Fluoride (C-F) C-F Stretch 1250 - 1020 Strong
Aryl Bromide (C-Br) C-Br Stretch 680 - 515 Medium-Strong

Elucidation of Intramolecular Hydrogen Bonding and Intermolecular Interactions

The molecular architecture of this compound is heavily influenced by non-covalent interactions, particularly hydrogen bonding. The ortho-positioning of the hydroxyl (-OH) group and the nitro (-NO2) group creates a favorable geometry for the formation of a strong intramolecular hydrogen bond.

In analogous ortho-nitrophenol compounds, the proximity of the hydroxyl proton and an oxygen atom of the nitro group allows for the formation of a stable six-membered ring structure via a hydrogen bond. doubtnut.comdoubtnut.com This internal bonding significantly impacts the molecule's chemical and physical properties. For this compound, this intramolecular hydrogen bond is the dominant non-covalent interaction. This internal chelation reduces the availability of the hydroxyl proton to engage in bonding with other molecules.

Consequently, intermolecular hydrogen bonding, which is prominent in isomers where the hydroxyl and nitro groups are far apart (such as para-nitrophenols), is substantially weaker in this compound. doubtnut.com While weaker intermolecular forces like dipole-dipole interactions and van der Waals forces are present, the strong intramolecular hydrogen bond is the defining feature of its condensed-phase structure.

Table 1: Key Interactions in this compound

Interaction Type Groups Involved Relative Strength Consequence
Intramolecular Hydrogen Bond Hydroxyl (-OH) and Nitro (-NO₂) Strong Formation of a stable six-membered ring; reduced acidity of the phenolic proton.
Intermolecular Hydrogen Bond Between molecules Weak Precluded by the strong intramolecular bond, leading to lower melting and boiling points compared to para isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from its conjugated π-system, which is influenced by the various substituents on the benzene (B151609) ring.

The electronic spectrum of nitrophenol derivatives typically displays distinct absorption bands corresponding to π→π* and n→π* transitions. researchgate.net

π→π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The nitro and hydroxyl groups, being part of the conjugated system, significantly influence the energy of these transitions.

n→π Transitions:* These are typically lower-intensity absorptions that involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or hydroxyl group) to a π* antibonding orbital. This transition is often observed as a shoulder on the main π→π* absorption band.

The bromine and fluorine atoms act as auxochromes, modifying the absorption maxima (λ_max) and intensity through their inductive and mesomeric effects.

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π→π * π → π* ~280-350 nm High

| n→π * | n → π* | ~350-420 nm | Low |

The UV-Vis absorption spectrum of this compound is sensitive to the chemical environment, such as solvent polarity and pH.

Solvatochromism: A change in the polarity of the solvent can alter the energy levels of the ground and excited states, leading to a shift in the absorption maximum. For nitrophenols, a shift to longer wavelengths (bathochromic or red shift) is often observed in more polar solvents.

pH-Dependent Shifts: The phenolic hydroxyl group is acidic and can be deprotonated in a basic medium to form the corresponding phenolate (B1203915) ion. This deprotonation results in a significant color change and a dramatic bathochromic shift in the UV-Vis spectrum. researchgate.net The formation of the phenolate introduces an additional lone pair of electrons into the conjugated system, extending the conjugation and lowering the energy of the π→π* transition. This effect is a hallmark of phenolic compounds and is readily observed by a color change from light yellow to a deeper yellow or orange upon addition of a base.

Table 3: Effect of pH on the Major Absorption Band

Species pH Condition Electronic State Expected λ_max Observed Color
This compound Acidic / Neutral Neutral Molecule ~340-360 nm Colorless to Pale Yellow

| 3-Bromo-4-fluoro-2-nitrophenolate | Basic | Anionic Form | ~400-420 nm | Deep Yellow |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of this compound (C₆H₃BrFNO₃), distinguishing it from other compounds with the same nominal mass. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, and ⁷⁹Br).

Table 4: Elemental Composition and Exact Mass

Element Symbol Count Isotopic Mass (Da) Total Mass (Da)
Carbon C 6 12.000000 72.000000
Hydrogen H 3 1.007825 3.023475
Bromine ⁷⁹Br 1 78.918337 78.918337
Fluorine F 1 18.998403 18.998403
Nitrogen N 1 14.003074 14.003074
Oxygen O 3 15.994915 47.984745

| Total Exact Mass | C₆H₃⁷⁹BrFNO₃ | | | 234.928034 |

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, fragmentation is expected to occur at the nitro and hydroxyl groups, as well as involving the halogen substituents.

Plausible fragmentation pathways include:

Loss of the nitro group (-NO₂, 46 Da).

Loss of nitric oxide (-NO, 30 Da), followed by loss of carbon monoxide (-CO, 28 Da).

Loss of a hydroxyl radical (-OH, 17 Da).

Cleavage of the carbon-bromine bond.

These fragmentation processes give rise to a series of daughter ions that are diagnostic for the initial structure.

Table 5: Plausible MS/MS Fragmentation of [M-H]⁻ Ion of this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
233.9 NO (30) 203.9 [C₆H₂BrFO₂]⁻
233.9 NO₂ (46) 187.9 [C₆H₂BrFO]⁻

| 203.9 | CO (28) | 175.9 | [C₅H₂BrFO]⁻ |

Lack of Crystallographic Data Prevents Detailed Structural Analysis of this compound

A comprehensive search for the solid-state molecular geometry and crystal structure of this compound has revealed a significant gap in the available scientific literature. Despite the importance of X-ray crystallography in elucidating the precise three-dimensional arrangement of atoms and molecules, no published experimental crystallographic data for this specific compound could be identified. Consequently, a detailed analysis of its bond lengths, bond angles, torsion angles, and supramolecular interactions in the crystalline state cannot be provided at this time.

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule. This technique provides accurate measurements of bond lengths, the distances between the centers of two bonded atoms, and bond angles, the angles between three connected atoms. Furthermore, it elucidates torsion angles, which describe the rotation around a chemical bond. This fundamental geometric information is crucial for understanding a molecule's steric and electronic properties.

In the absence of experimental data, theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict molecular geometries. These calculations can provide valuable insights into the likely bond lengths, angles, and conformational preferences of a molecule in the gaseous phase or in solution. However, without experimental validation through X-ray crystallography, these theoretical models remain predictions.

A detailed examination of the crystal packing and the intricate network of non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, is also contingent on the availability of crystallographic data. These supramolecular interactions are fundamental to understanding the physical properties of a solid, including its melting point, solubility, and morphology. The hydroxyl and nitro groups, along with the bromine and fluorine atoms in this compound, suggest a high potential for a rich variety of such interactions within a crystal lattice.

Similarly, the study of conformational analysis and potential polymorphism, which is the ability of a substance to exist in more than one crystal form, is heavily reliant on experimental crystallographic studies. Different polymorphs can exhibit distinct physical properties and stabilities, a factor of great importance in fields such as pharmaceuticals and materials science.

Until experimental crystallographic studies are conducted and the results are made publicly available, a definitive and detailed discussion of the solid-state structure of this compound remains elusive.

Advanced Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between computational cost and accuracy. A typical study on 3-Bromo-4-fluoro-2-nitrophenol would utilize a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to calculate its properties.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. The geometry optimization process systematically alters the positions of the atoms in this compound to find the arrangement with the lowest possible energy on the potential energy surface.

This analysis would also involve exploring the conformational landscape. Due to the rotatable single bonds, particularly the C-O bond of the hydroxyl group and the C-N bond of the nitro group, multiple conformers (rotational isomers) may exist. Calculations would identify all stable conformers and their relative energies, revealing which structure is most likely to be observed. The results are typically presented in a data table listing key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters This table illustrates the type of data that would be generated from a geometry optimization calculation. The values are for illustrative purposes only.

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.40 C1-C2-C3 120.5
C2-NO2 1.45 C2-C1-Br 119.8
C1-Br 1.90 C3-C4-F 118.9
C4-F 1.35 C1-O-H 109.5

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the O-H bond, the asymmetric stretching of the NO₂ group, or the bending of the C-H bonds. By comparing the theoretical spectrum to an experimentally measured one, scientists can validate the computational model and make definitive assignments for each vibrational band.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Table 2: Hypothetical Electronic Properties This table illustrates the type of data that would be generated. The values are for illustrative purposes only.

Parameter Value (eV)
HOMO Energy -6.85
LUMO Energy -2.50
HOMO-LUMO Gap (ΔE) 4.35
Electronegativity (χ) 4.68
Chemical Hardness (η) 2.18

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using colors to denote different electrostatic potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would be expected around the oxygen atoms of the nitro and hydroxyl groups.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group.

Green regions represent areas of neutral potential.

The MEP map is invaluable for predicting how the molecule will interact with other molecules, identifying sites for intermolecular interactions like hydrogen bonding.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For even greater accuracy, particularly for energetic properties, researchers may employ more computationally intensive ab initio (from first principles) methods that go beyond standard DFT.

Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate calculations of thermochemical properties. For this compound, these calculations could determine its standard enthalpy of formation, heat capacity, and entropy. Furthermore, these high-accuracy methods are essential for studying reaction energetics, such as calculating the activation energies for potential chemical transformations or determining the bond dissociation energies for the various chemical bonds within the molecule.

Prediction of Spectroscopic Parameters (NMR, UV-Vis) for Experimental Validation

Typically, Density Functional Theory (DFT) calculations would be employed to compute the chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy. These theoretical values, once calculated, would be compared against experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption maxima (λmax), which correspond to electronic transitions within the molecule. The absence of such published data for this compound limits a deeper understanding of its electronic properties and provides an opportunity for future research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Conformational Flexibility and Rotational Barriers

No specific molecular dynamics (MD) simulation studies on this compound were identified in the public domain. Such simulations would provide valuable insights into the conformational flexibility of the molecule, particularly concerning the rotation of the hydroxyl and nitro functional groups. Understanding the rotational barriers of these groups is essential for characterizing the molecule's potential conformers and their relative stabilities, which can influence its reactivity and interactions with other molecules.

Solvation Effects on Molecular Structure and Reactivity

Information regarding the impact of solvents on the molecular structure and reactivity of this compound, as determined through MD simulations, is not available in existing literature. Solvation models, both explicit and implicit, are typically used in MD simulations to mimic the chemical environment in solution. These simulations can reveal how solvent molecules interact with the solute and influence its conformational preferences and electronic properties, which in turn affect its reactivity.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

Characterization of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A detailed analysis of the intramolecular and intermolecular interactions of this compound using the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis has not been reported in the available scientific literature. These computational techniques are powerful tools for identifying and characterizing weak interactions, such as hydrogen bonds and halogen bonds, which can play a significant role in the crystal packing and supramolecular chemistry of the compound. For instance, QTAIM analysis can pinpoint bond critical points associated with these interactions and quantify their strength based on the electron density at these points. NCI analysis, in turn, can provide a visual representation of the non-covalent interactions in three-dimensional space.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoro 2 Nitrophenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3-Bromo-4-fluoro-2-nitrophenol, participating in acid-base equilibria and serving as a nucleophilic center for derivatization.

Phenols are generally weak acids, but their acidity can be significantly enhanced by the presence of electron-withdrawing substituents on the aromatic ring. libretexts.org These groups stabilize the corresponding phenoxide anion, which is formed upon deprotonation, by delocalizing the negative charge through inductive (-I) and/or resonance (-M) effects. pharmaguideline.com In this compound, all three substituents (nitro, bromo, and fluoro) are electron-withdrawing, leading to a marked increase in acidity compared to unsubstituted phenol.

The nitro group, being ortho to the hydroxyl group, exerts a powerful electron-withdrawing influence through both the inductive and resonance effects, significantly stabilizing the phenoxide conjugate base. libretexts.orgstackexchange.com Similarly, the electronegative fluorine and bromine atoms withdraw electron density via the inductive effect. The cumulative effect of these three substituents makes this compound a considerably stronger acid than phenol. For comparison, the pKa of phenol is approximately 10, while the pKa of 4-nitrophenol is 7.15. libretexts.org The addition of a fluorine atom, as in 3-fluoro-4-nitrophenol (B151681), further lowers the predicted pKa to 6.42. chemicalbook.com It is therefore anticipated that the pKa of this compound is also in this lower range, reflecting its enhanced acidity.

CompoundpKa ValueKey Substituent Effects
Phenol~10.0Baseline
4-Nitrophenol7.15Strong -M, -I effect from para-NO₂
2-Nitrophenol7.23Strong -M, -I effect from ortho-NO₂ (partially offset by H-bonding)
3-Fluoro-4-nitrophenol6.42 (Predicted)-I effect from F; -M, -I effect from NO₂
This compoundExpected to be < 7Strong -I, -M effect from ortho-NO₂; -I from Br and F

The hydroxyl group of this compound can be readily derivatized. The acidity of the phenolic proton facilitates its removal by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide anion. This anion can then participate in substitution reactions with various electrophiles.

Etherification: In the Williamson ether synthesis, the phenoxide ion can react with alkyl halides (e.g., iodomethane, benzyl bromide) to form the corresponding ether. This reaction proceeds via an SN2 mechanism, where the phenoxide displaces the halide leaving group.

Esterification: The phenoxide can also react with acylating agents such as acyl chlorides or acid anhydrides to form phenyl esters. This is a form of nucleophilic acyl substitution. The use of nitrophenyl esters as activated esters in synthesis highlights the utility of this transformation. rsc.orgnih.gov

These derivatization reactions are crucial for modifying the compound's properties or for incorporating the halo-nitro-phenol moiety into larger molecular structures.

Aromatic Substitution Reactions on the Halo-nitro-phenol Ring System

The substituents on the aromatic ring govern its susceptibility to both electrophilic and nucleophilic attack.

In this compound, the substituents have competing effects:

-OH (Hydroxyl): A strongly activating group and an ortho-, para- director. nih.gov

-NO₂ (Nitro): A strongly deactivating group and a meta- director. nih.govpatsnap.com

-Br (Bromo) and -F (Fluoro): Deactivating groups that are ortho-, para- directors. pharmaguideline.comnih.gov

The net effect is a significant deactivation of the aromatic ring. The powerful electron-withdrawing capacity of the nitro group, combined with the inductive deactivation by the two halogen atoms, greatly reduces the ring's nucleophilicity. Furthermore, the only available positions for substitution (C-5 and C-6) are sterically hindered. The hydroxyl group's activating effect is insufficient to overcome the cumulative deactivation of the other three substituents. Consequently, this compound is highly unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts alkylation.

SubstituentPositionEffect on ReactivityDirecting Effect
-OH1ActivatingOrtho, Para (positions 2, 4, 6)
-NO₂2Strongly DeactivatingMeta (positions 4, 6)
-Br3DeactivatingOrtho, Para (positions 2, 4, 6)
-F4DeactivatingOrtho, Para (positions 3, 5)

In contrast to its inertness towards electrophiles, the ring system of this compound is activated for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.orglibretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

In this compound, the nitro group at C-2 strongly activates the ortho position (C-3) and the para position (C-5, which is unsubstituted). The bromine atom at C-3 is therefore an excellent leaving group in an SNAr reaction. The fluorine atom at C-4 is meta to the nitro group and is thus not activated by resonance, making it a much poorer leaving group in this context. Therefore, nucleophilic attack is highly favored at the C-3 position, leading to the displacement of the bromide ion. While fluoride can be an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond, this typically requires activation from an ortho or para electron-withdrawing group. youtube.com

Reduction and Oxidation Chemistry of the Nitro Group and Phenol Moiety

The nitro and phenol groups are both redox-active, allowing for a range of chemical transformations.

The aromatic nitro group is readily reduced to a primary amine (-NH₂). This is a common and synthetically useful transformation. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney Nickel. Care must be taken, as some conditions, particularly with Pd/C, can also cause dehalogenation (removal of Br or F). Modified Raney-Ni catalysts have been developed to reduce nitrobromophenols while inhibiting the side reaction of debromination. google.com

Metals in Acidic Media: Reagents like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are effective.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine in the presence of a catalyst. For example, 4-bromo-2-nitrophenol can be reduced to 2-amino-4-bromophenol using Rh/C with hydrogen. chemicalbook.com

The reduction of this compound would yield 2-amino-3-bromo-4-fluorophenol, a valuable synthetic intermediate.

Reagent/MethodTypical ConditionsNotes on Selectivity
H₂, Pd/CH₂ (gas), Pd/C catalyst, solvent (e.g., ethanol)Highly efficient, but may cause dehalogenation.
H₂, Raney NiH₂ (gas), Raney Ni catalyst, solventOften preferred for halogenated compounds to avoid dehalogenation. google.com
Fe, HClIron powder, hydrochloric acidClassic, robust method.
SnCl₂, HClTin(II) chloride, hydrochloric acidMilder conditions than Fe/HCl.

The phenol moiety, in contrast, is relatively resistant to oxidation. The presence of multiple electron-withdrawing groups (-NO₂, -Br, -F) decreases the electron density of the ring and raises the oxidation potential of the phenolic hydroxyl group. Simple oxidizing agents are generally ineffective. Specialized and highly reactive reagents, such as certain hypervalent iodine(V) compounds, have been shown to oxidize electron-deficient phenols to quinone-like products. nih.govacs.org Under harsh oxidative conditions, such as with excess aqueous chlorine, cleavage of the aromatic ring can occur. gfredlee.com

Catalytic and Non-Catalytic Reduction of Nitro to Amine Functionality

The reduction of the nitro group to an amine is a fundamental transformation in synthetic organic chemistry, yielding 2-amino-3-bromo-4-fluorophenol, a valuable synthetic intermediate. This conversion can be achieved through both catalytic and non-catalytic methods.

Catalytic Reduction: Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Various catalysts are effective for the reduction of aromatic nitro groups, with the choice often depending on the presence of other functional groups. For substrates containing halogen substituents, careful selection of the catalyst and reaction conditions is crucial to prevent hydrodehalogenation, an undesired side reaction where the halogen atom is replaced by hydrogen.

Commonly employed catalysts include:

Palladium-on-carbon (Pd/C): Widely used but can sometimes promote dehalogenation.

Platinum-on-carbon (Pt/C): Another effective catalyst.

Rhodium-on-carbon (Rh/C): Known for its high activity and can be used for the reduction of related compounds like 4-bromo-2-nitrophenol. chemicalbook.com

Raney Nickel (Raney-Ni): A cost-effective alternative, sometimes modified with other metals like iron (Fe) and chromium (Cr) to improve selectivity and inhibit debromination. google.com

The general mechanism for catalytic hydrogenation involves the adsorption of the nitro compound and molecular hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to nitroso, hydroxylamino, and finally the amino group through the transfer of hydrogen atoms. The reaction is typically carried out in a solvent such as ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF) at room temperature and atmospheric or slightly elevated pressure. chemicalbook.com

Non-Catalytic Reduction: Chemical reduction using metals in acidic media is a classic method for converting nitroarenes to anilines.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. The reaction proceeds via a series of single electron transfers from the metal to the nitro group.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce the nitro group in the presence of other reducible functionalities under mild conditions.

Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups, its reactivity can be enhanced by using it in conjunction with a catalyst, such as gold nanoparticles. rsc.orgmdpi.com The reduction of nitrophenols is often used as a model reaction to evaluate the activity of nanocatalysts, and the kinetics are typically found to follow a pseudo-first-order model. rsc.orgoiccpress.com

Oxidative Pathways of Substituted Phenols

The phenolic hydroxyl group in this compound makes the molecule susceptible to oxidation. The presence of various substituents on the aromatic ring significantly influences the oxidation potential and the nature of the resulting products. The electron-withdrawing nitro and halogen groups generally make the phenol more resistant to oxidation compared to phenol itself.

Oxidative pathways for substituted phenols can proceed through several mechanisms:

Formation of Phenoxyl Radicals: One-electron oxidation of the phenol yields a phenoxyl radical. These radicals are key intermediates that can undergo further reactions.

Coupling Reactions: Phenoxyl radicals can couple in various ways, leading to the formation of dimers or polymers. Carbon-carbon (C-C) and carbon-oxygen (C-O) coupling are the primary pathways, resulting in the formation of complex oligomeric structures. researchgate.net

Quinone Formation: Under stronger oxidizing conditions, the phenolic hydroxyl group can be oxidized to form quinone or quinone-like derivatives.

Degradative Oxidation: In advanced electrochemical oxidation processes or in the presence of powerful oxidants like hydroxyl radicals (•OH), the aromatic ring can be opened, leading to the degradation of the molecule. nih.govnih.gov The degradation of nitrophenols can be initiated by hydroxyl radicals, which are powerful, non-selective oxidants. nih.gov

The specific pathway taken depends on the oxidant used, the reaction conditions (e.g., pH, potential), and the electronic properties of the substituents. For instance, studies on the oxidation of p-nitrophenol have shown that at low anodic potentials, removal occurs primarily through an electrochemical adsorption and polymerization mechanism. nih.gov The rate of oxidation is also sensitive to the identity and location of the substituents on the phenol ring. psu.edu

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom at the 3-position of the aromatic ring serves as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium complexes are exceptionally effective catalysts for a wide array of cross-coupling reactions. youtube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org The Suzuki reaction is widely used for synthesizing biaryl compounds and is valued for its mild reaction conditions and the low toxicity of the boron-containing reagents. wikipedia.orgtcichemicals.com For this compound, a Suzuki coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a new C-C bond at the C3 position.

Heck-Mizoroki Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful tool for the arylation of olefins. nih.gov Reacting this compound with an alkene under Heck conditions would yield a C3-alkenylated nitrophenol derivative.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne would produce a 3-alkynyl-4-fluoro-2-nitrophenol. The reaction can be carried out under mild conditions, sometimes even in aqueous media. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org The reaction of this compound with an organozinc compound would provide a route to C3-alkylated or C3-arylated products.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst/PrecatalystTypical BaseProduct Type
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Biaryls, Conjugated Dienes
Heck-MizorokiAlkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂NEt₃, K₂CO₃, NaOAcSubstituted Alkenes
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, PdCl₂(PPh₃)₂, CuI (co-catalyst)NEt₃, Piperidine, DiisopropylamineArylalkynes, Enynes
NegishiOrganozinc (R-ZnX)Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂, Ni(acac)₂Not always requiredAlkyl-, Alkenyl-, Aryl-substituted Aromatics

Other Metal-Catalyzed Coupling Transformations

While palladium catalysts are dominant in cross-coupling chemistry, other transition metals also exhibit valuable catalytic activity.

Nickel-Catalyzed Couplings: Nickel complexes can be used as catalysts for Negishi couplings, often providing a more cost-effective alternative to palladium. wikipedia.orgorganic-chemistry.org They are particularly effective for coupling with aryl chlorides and can be used for the formation of C(sp³)-C(sp²) bonds. nih.gov

Copper-Catalyzed Couplings: Copper plays a crucial role as a co-catalyst in the traditional Sonogashira reaction, where it is believed to form a copper acetylide intermediate. nih.gov Copper can also mediate Ullmann-type homocoupling reactions or act as the primary catalyst in certain cross-coupling reactions, such as the copper-catalyzed Negishi coupling of diarylzinc reagents with aryl iodides. organic-chemistry.org

Kinetics and Thermodynamics of Elementary Reactions

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and mechanistic elucidation. This involves determining reaction rates, rate constants, and activation parameters.

Determination of Reaction Rate Constants and Activation Energies

Specific kinetic and thermodynamic data for reactions of this compound are not extensively reported. However, the principles can be illustrated using data from analogous substituted phenols. Reaction rates are typically monitored using techniques like UV-Vis spectroscopy, HPLC, or GC by tracking the disappearance of a reactant or the appearance of a product over time.

For example, the catalytic reduction of nitrophenols by a reducing agent like NaBH₄ is a reaction whose kinetics are frequently studied. The reaction can be easily monitored by UV-Vis spectroscopy, as the nitrophenolate ion has a strong absorbance at a specific wavelength (around 400 nm) which disappears as it is converted to the aminophenol. mdpi.com

The reaction often follows pseudo-first-order kinetics when the reducing agent is used in large excess. The apparent rate constant (k_app) can be determined from the slope of a plot of ln(A_t/A_₀) versus time, where A_t is the absorbance at time t and A_₀ is the initial absorbance.

Table 2: Apparent Rate Constants for the Oxidation of Substituted Phenols

CompoundObserved Rate Constant, k_obs (x 10⁻³ h⁻¹)Reference
4-Nitrophenol (4-NP)0.47 researchgate.net
Phenol (PE)1.00 researchgate.net
4-Methylphenol (4-MP)2.03 researchgate.net
4-Methoxyphenol (4-MOP)3.53 researchgate.net

The data in Table 2 illustrates how substituents affect reaction rates. Electron-withdrawing groups like the nitro group in 4-nitrophenol decrease the rate of oxidation, while electron-donating groups like methyl and methoxy increase the rate. researchgate.net For this compound, the combined electron-withdrawing effects of the nitro, bromo, and fluoro substituents would be expected to significantly influence its reaction kinetics compared to unsubstituted phenol.

The activation energy (Ea) , which represents the minimum energy required for a reaction to occur, can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = A * e^(-Ea/RT)

where k is the rate constant, A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope of -Ea/R, from which the activation energy can be calculated. While specific values for the title compound are not available, this methodology is standard for determining the activation energies of its various transformations.

Elucidation of Transition State Structures and Reaction Coordinate Profiles

A comprehensive understanding of the chemical reactivity of this compound necessitates a detailed examination of the transition state structures and reaction coordinate profiles associated with its various transformations. Such studies, typically conducted through computational quantum chemistry, provide critical insights into the energy barriers, geometries of activated complexes, and the stepwise pathways of chemical reactions. However, a review of publicly available scientific literature reveals a notable absence of specific experimental or theoretical studies focused on the elucidation of transition state structures and reaction coordinate profiles for this compound.

While detailed mechanistic investigations for this specific molecule are not readily found, it is possible to extrapolate the general principles of such analyses based on studies of structurally related nitrophenolic compounds. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction mechanisms. These calculations can predict the geometries of reactants, products, and, most importantly, the high-energy transition states that connect them.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, a computational study would aim to identify the transition state structure. This would involve mapping the potential energy surface of the reaction to locate the saddle point corresponding to the highest energy barrier. The geometric parameters of this transition state, including bond lengths and angles, would reveal the extent of bond formation and bond breaking at the peak of the reaction coordinate.

Although specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from a computational study of a reaction involving this molecule.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

Parameter Value
Activation Energy (kcal/mol) Data Not Available
Key Bond Lengths (Å) Data Not Available
Key Bond Angles (°) Data Not Available

Table 2: List of Chemical Compounds

Compound Name

Applications As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

In the pharmaceutical industry, the quest for new therapeutic agents is relentless. 3-Bromo-4-fluoro-2-nitrophenol serves as a foundational element in the synthesis of innovative pharmaceutical intermediates and lead compounds, which are the stepping stones to new drugs.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are a cornerstone of modern medicine, forming the core structure of a vast number of drugs. mdpi.com The chemical reactivity of this compound makes it an ideal starting material for constructing these complex ring systems. For instance, related compounds like 3-fluoro-4-nitrophenol (B151681) have been utilized in the solid-phase synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The presence of the bromine and fluorine atoms in this compound provides chemists with additional handles to further functionalize the resulting heterocyclic structures, enabling the fine-tuning of their pharmacological properties.

A molecular scaffold is the core structure of a compound to which various functional groups can be attached to create a library of potential drug candidates. The rigid phenolic ring of this compound, adorned with its reactive substituents, provides a stable and versatile scaffold. Medicinal chemists can selectively modify the bromine, fluorine, nitro, and hydroxyl groups to explore the structure-activity relationships (SAR) of new compound series. This systematic approach is crucial in the iterative process of drug discovery, aiming to optimize potency, selectivity, and pharmacokinetic properties. The diverse functionalities of this compound allow for the exploration of a wide chemical space, increasing the probability of identifying novel drug candidates for various therapeutic targets. frontiersin.org

Utility in Agrochemical Development

The global need for sustainable agriculture drives the continuous development of new and more effective crop protection agents. This compound and its derivatives are significant contributors to this field.

The synthesis of modern agrochemicals often involves the use of highly functionalized intermediates. For example, a structurally similar compound, 2-bromo-4-fluoro-6-nitrophenol, has been patented for its broad-spectrum and high-efficiency agricultural bactericidal and herbicidal activities. google.com This suggests that the this compound scaffold could be similarly employed to create novel pesticides, herbicides, and fungicides. The introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity and metabolic stability. google.com

Understanding the relationship between a molecule's structure and its biological activity is fundamental to designing more effective and safer agrochemicals. The multiple functional groups on this compound allow for systematic modifications to probe these relationships. By synthesizing and testing a series of derivatives where each functional group is altered, researchers can identify the key structural features responsible for the desired pesticidal, herbicidal, or fungicidal effects. This rational design approach helps in optimizing the efficacy of the agrochemical while minimizing potential environmental impact. science.govnih.gov

Role in the Synthesis of Advanced Materials

While the primary applications of this compound are currently centered in the life sciences, its unique chemical properties also suggest potential uses in the field of advanced materials. Halogenated and nitrated aromatic compounds can serve as precursors to specialty polymers and other materials with unique thermal, optical, or electronic properties. The reactivity of the functional groups could be exploited in polymerization reactions or in the synthesis of functional monomers. Further research in this area may uncover novel applications for this versatile chemical intermediate in materials science.

Precursor for Liquid Crystal Materials with Tuned Optical Properties

The design and synthesis of novel liquid crystal materials are crucial for the advancement of display technologies and optical devices. The incorporation of fluorine atoms into liquid crystal molecules is a well-established strategy to modulate their physical properties, such as dielectric anisotropy, viscosity, and melting point. rsc.org The presence of a lateral fluoro substituent, as seen in the 4-position of this compound, can significantly influence the mesomorphic behavior and electro-optical performance of the final liquid crystal material. researchgate.net

The synthesis of fluorinated liquid crystals often involves the use of fluorinated aromatic building blocks. beilstein-journals.orgnih.gov While specific examples utilizing this compound as a direct precursor are not readily found in the literature, its structure contains the key elements—a rigid phenyl ring and a lateral fluorine substituent—that are desirable in the synthesis of advanced liquid crystal materials. The hydroxyl and bromo functionalities provide reactive handles for further molecular elaboration, allowing for the attachment of various mesogenic cores and flexible alkyl chains, which are essential components of liquid crystalline molecules. The nitro group can be chemically modified or removed in subsequent synthetic steps to achieve the desired electronic properties of the final product.

Table 1: Potential Influence of Structural Features of this compound on Liquid Crystal Properties This table is illustrative and based on general principles of liquid crystal design, as specific data for liquid crystals derived from this compound is not available.

Structural FeaturePotential Effect on Liquid Crystal Properties
Phenyl Ring Provides rigidity to the molecular core, essential for mesophase formation.
Lateral Fluoro Group Can lead to a lower melting point, reduced viscosity, and modified dielectric anisotropy.
Bromo Group Offers a site for cross-coupling reactions to build more complex molecular structures.
Nitro Group Influences the polarity and electronic properties; can be a precursor to other functional groups.
Hydroxyl Group Provides a reactive site for esterification or etherification to link different parts of the liquid crystal molecule.

Monomers for Functional Polymers and Optoelectronic Materials

Functional polymers with specific optical and electronic properties are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The properties of these polymers are intrinsically linked to the structure of their monomeric units. mdpi.com Substituted phenols, particularly those bearing halogens and nitro groups, can serve as valuable monomers or precursors for monomers in the synthesis of functional polymers. researchgate.net

The presence of multiple reactive sites on this compound makes it a candidate for polymerization reactions. For instance, the hydroxyl group can be used for polyether or polyester synthesis, while the bromo and fluoro groups could potentially be involved in polymerization reactions like Suzuki or other cross-coupling reactions, after suitable modification. The nitro group can be reduced to an amino group, opening up possibilities for the synthesis of polyamides or polyimines. The combination of these functionalities allows for the potential creation of polymers with tailored optoelectronic properties. nih.gov The electron-withdrawing nature of the nitro and fluoro groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which is a critical factor in determining its performance in optoelectronic devices. nih.govresearchgate.net

Table 2: Potential Polymerization Pathways for this compound Derivatives This table presents hypothetical polymerization routes, as specific polymerization studies of this compound are not documented.

Reactive SitePotential Polymerization MethodResulting Polymer ClassPotential Application
Hydroxyl Group Polycondensation with dicarboxylic acidsPolyesterEngineering plastics, biodegradable materials
Hydroxyl Group Nucleophilic aromatic substitutionPolyetherHigh-performance thermoplastics
Bromo/Fluoro Groups Cross-coupling reactions (e.g., Suzuki, Stille)Conjugated polymersOrganic electronics, sensors
Amino Group (from Nitro reduction) Polycondensation with dicarboxylic acidsPolyamideHigh-strength fibers, engineering plastics

Derivatization for Probe and Sensor Development

The development of molecular probes and sensors is a rapidly growing field with significant implications for chemical sensing, bioimaging, and medical diagnostics. These tools are designed to detect specific analytes or changes in their environment through a measurable signal, such as a change in fluorescence or an NMR signal. The design of such probes often relies on a modular approach, incorporating a recognition unit, a signaling unit (fluorophore or NMR-active nucleus), and a linker.

Synthesis of Fluorescent Molecular Probes for Chemical Sensing

Fluorescent molecular probes are powerful tools for detecting and visualizing a wide range of analytes with high sensitivity and selectivity. nih.govrsc.orgmdpi.com The design of these probes often involves a fluorophore whose emission properties are modulated by the binding of a target analyte. While there are no specific reports on the use of this compound as a scaffold for fluorescent probes, its substituted aromatic ring system provides a foundation upon which a fluorescent probe could be constructed.

The electron-withdrawing nitro group can act as a fluorescence quencher. This property can be exploited in the design of "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon reaction or binding with an analyte that alters the electronic properties of the nitro group (e.g., through reduction). The hydroxyl and bromo groups serve as convenient points for the attachment of other molecular fragments, such as a fluorophore or a receptor unit for a specific analyte. The synthesis of a fluorescent probe based on this scaffold would involve a multi-step process to introduce the necessary components for analyte recognition and signal transduction.

Table 3: Key Components in the Design of a Hypothetical Fluorescent Probe Based on a this compound Scaffold This table outlines the general design principles for fluorescent probes.

ComponentFunctionPotential Moiety
Recognition Unit Binds selectively to the target analyte.Crown ether, cyclodextrin, specific peptide sequence, etc.
Signaling Unit Emits light upon excitation; its properties are altered by analyte binding.A fluorophore such as fluorescein, rhodamine, or a custom-synthesized dye.
Linker Connects the recognition and signaling units.A stable covalent bond or a cleavable linker.
Modulator Influences the signaling unit's properties (e.g., quenching).The nitro group on the nitrophenol scaffold.

Development of NMR-Sensitive Reporter Molecules for Biochemical Assays

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying molecular structure and dynamics. The use of NMR-sensitive reporter molecules, particularly those containing fluorine-19 (¹⁹F), has gained significant traction in biochemical assays and in vivo studies. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. Furthermore, the chemical shift of a ¹⁹F nucleus is extremely sensitive to its local chemical environment. rsc.org

The fluorine atom in this compound makes it a potential starting point for the development of ¹⁹F NMR-sensitive reporter molecules. nih.gov Derivatization of this compound by attaching it to a ligand that binds to a specific biomolecule (e.g., a protein or nucleic acid) could create a probe where the ¹⁹F NMR signal changes upon binding. This change could be a shift in the resonance frequency, a change in relaxation times, or a change in signal intensity. Such probes can be used to study ligand-receptor interactions, enzyme activity, and other biochemical processes without the need for radioactive labels. cfplus.czmestrelab.com

Table 4: Potential Advantages of Using a this compound-Derived ¹⁹F NMR Probe This table highlights the general benefits of ¹⁹F NMR probes in biochemical assays.

AdvantageDescription
High Sensitivity The ¹⁹F nucleus is inherently sensitive for NMR detection.
No Background Signal Fluorine is virtually absent in biological systems, resulting in background-free spectra.
Sensitive to Environment The ¹⁹F chemical shift is highly responsive to changes in the local electronic environment upon binding to a target.
Non-Invasive NMR is a non-destructive technique, allowing for the study of biological systems in their native state.

Isomerism, Tautomerism, and Regiochemical Control in Halo Nitro Phenols

Systematic Study of Positional Isomers of Bromo-fluoro-nitrophenols

The arrangement of bromine, fluorine, and nitro groups on a phenol ring can result in numerous constitutional isomers, each with distinct chemical and physical properties. The specific placement of these substituents is dictated by the synthetic route and has a profound impact on the molecule's reactivity and electronic characteristics.

Synthetic Methodologies for Accessing Specific Isomers

The synthesis of a specific positional isomer of a bromo-fluoro-nitrophenol is a significant challenge that hinges on the principles of regiochemical control in electrophilic aromatic substitution. The order of introduction of the substituents is paramount. Typically, the synthesis begins with a phenol ring already bearing halogen substituents, followed by a regioselective nitration step.

A common strategy involves the nitration of a bromo-fluorophenol precursor. For instance, the synthesis of 2-bromo-4-fluoro-6-nitrophenol is achieved by dissolving 2-bromo-4-fluorophenol in a solvent like chloroform and then adding a nitrating mixture of sulfuric acid and nitric acid. The powerful ortho-, para-directing hydroxyl group, combined with the ortho-, para-directing nature of the bromine at position 2 and the fluorine at position 4, directs the nitro group to the available ortho position (position 6).

PrecursorReagentsProduct IsomerKey Directing Influence
2-Bromo-4-fluorophenolHNO₃ / H₂SO₄2-Bromo-4-fluoro-6-nitrophenolThe -OH group strongly directs the -NO₂ group to the open ortho position.
4-Bromo-2-fluorophenolHNO₃ / H₂SO₄4-Bromo-2-fluoro-6-nitrophenolThe -OH group directs ortho-, with the position next to fluorine being favored.
3-Bromo-4-fluorophenolHNO₃ / H₂SO₄3-Bromo-4-fluoro-2-nitrophenol & 5-Bromo-4-fluoro-2-nitrophenolThe -OH group directs ortho-, leading to a mixture of products at C2 and C6 (less favored due to sterics with Br).

These targeted syntheses demonstrate that by choosing a precursor with a specific arrangement of halogen atoms, chemists can exert significant control over the final position of the nitro group, thereby accessing specific isomers.

Computational Approaches to Isomer Stability and Interconversion

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the relative stability of different bromo-fluoro-nitrophenol isomers and understanding the energy landscape of their interconversion. nih.govchemrxiv.org These theoretical calculations can elucidate the factors governing isomer distribution before a synthesis is attempted in the lab.

The stability of an isomer is determined by a combination of electronic and steric factors. DFT calculations can quantify these effects:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the phenolic proton and the ortho-nitro group is a significant stabilizing factor.

Steric Hindrance: Repulsion between adjacent bulky groups (like bromine and a nitro group) can destabilize an isomer.

Furthermore, computational models are crucial for rationalizing the regioselectivity of the synthesis. researchgate.net By calculating the energy of the intermediate carbocation (the arenium ion) formed during electrophilic aromatic substitution, chemists can predict which positional isomer will be favored. libretexts.org The transition state leading to the most stable arenium ion will have the lowest activation energy, and the corresponding product will be formed fastest. libretexts.orgyoutube.com For example, calculations show that for phenol, the arenium ions formed by ortho and para attack are more stable than the one formed by meta attack because the positive charge can be delocalized onto the oxygen atom. libretexts.org

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Isomer Energy CalculationPredicts the most thermodynamically stable positional isomers.
Transition State TheoryReaction Pathway AnalysisDetermines the activation energies for the formation of different isomers, predicting the kinetic product.
Natural Bond Orbital (NBO) AnalysisElectronic Structure AnalysisQuantifies intramolecular interactions like hydrogen bonding and steric repulsion.

Phenol-Keto Tautomerism Investigations

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For phenols, this involves an equilibrium between the aromatic phenol (enol) form and a non-aromatic cyclohexadienone (keto) form.

Experimental Verification of Tautomeric Forms in Solution and Solid States

For phenol and its simple derivatives, the phenol-keto equilibrium overwhelmingly favors the phenol (enol) form. masterorganicchemistry.com The driving force for this preference is the significant thermodynamic stability afforded by the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com The keto tautomer, being non-aromatic, is substantially less stable.

Experimental detection of the keto tautomer in solution or the solid state is exceptionally challenging due to its extremely low concentration at equilibrium. Spectroscopic techniques such as NMR and IR spectroscopy are typically used to study tautomerism. However, for a compound like this compound, the concentration of the keto form is expected to be well below the detection limits of these standard methods. While specialized techniques might be employed, the scientific consensus is that these molecules exist almost exclusively in their phenolic form under normal conditions. In some complex polycyclic systems, the keto form can become the more stable tautomer, but this is not the case for monocyclic phenols. nih.gov

Theoretical Analysis of Tautomeric Equilibria and Energy Barriers

Theoretical analysis provides critical insights into the phenol-keto equilibrium where experimental data is scarce. nih.gov Computational methods like DFT are used to calculate the relative Gibbs free energies of the two tautomers and the energy barrier for the proton transfer that connects them. nih.gov

Calculations consistently show a large energy difference between the stable phenol form and the high-energy keto form for simple phenols. This energy gap is primarily due to the loss of aromatic resonance energy, which can be over 20 kcal/mol. masterorganicchemistry.com The transition state for the interconversion is also very high in energy, indicating a large kinetic barrier to tautomerization.

Recent theoretical studies using DFT have investigated the tautomeric equilibria in various substituted phenols. nih.gov These studies confirm that while substituents can slightly modify the energy difference between the enol and keto forms, the equilibrium remains heavily skewed towards the aromatic enol tautomer. The presence of electron-withdrawing nitro and halo groups is not sufficient to overcome the powerful stabilizing effect of aromaticity.

TautomerKey Structural FeatureRelative Stability (Theoretical)Reason for Stability Difference
Phenol (Enol) FormAromatic RingHighAromatic stabilization
Keto FormNon-aromatic RingLowLoss of aromaticity

Strategies for Achieving High Regioselectivity in Aromatic Substitution Reactions

Achieving high regioselectivity in the synthesis of polysubstituted phenols like this compound is essential for producing a single, desired isomer. This control is achieved by understanding and manipulating the directing effects of the substituents already present on the aromatic ring. fiveable.me

The outcome of an electrophilic aromatic substitution reaction is governed by the interplay of inductive and resonance effects of the substituents, as well as steric hindrance. researchgate.netlibretexts.org

Activating Groups (Ortho-, Para-directing): These groups donate electron density to the ring, making it more nucleophilic and accelerating the reaction. They stabilize the carbocation intermediate when the electrophile adds to the ortho or para positions. The hydroxyl group (-OH) is a powerful activator. lumenlearning.comunizin.org

Deactivating Groups (Ortho-, Para-directing): Halogens (-F, -Br) are deactivating because their electronegativity withdraws electron density from the ring through the sigma bonds (inductive effect). However, they possess lone pairs of electrons that can be donated via resonance, which stabilizes the intermediate for ortho and para substitution. vanderbilt.eduunizin.org

Deactivating Groups (Meta-directing): These groups strongly withdraw electron density from the ring by both induction and resonance, making the ring much less reactive. They direct incoming electrophiles to the meta position because the ortho and para positions are too electronically deactivated. The nitro group (-NO₂) is a strong meta-director. libretexts.org

To synthesize a specific isomer like this compound, the synthetic plan must consider this hierarchy of directing effects. A plausible route would start with 3-bromo-4-fluorophenol. In the subsequent nitration step, the powerful activating and ortho-, para-directing -OH group will dictate the position of the incoming nitro group. It will direct the electrophile to the two open ortho positions (C2 and C6). The C2 position is electronically favored and less sterically hindered than the C6 position, which is adjacent to the bulky bromine atom, leading to the desired this compound as a major product.

SubstituentClassDirecting EffectMechanism of Action
-OH (Hydroxyl)Strong ActivatorOrtho, ParaResonance donation of lone pair electrons
-F (Fluoro)Weak DeactivatorOrtho, ParaInductive withdrawal, resonance donation
-Br (Bromo)Weak DeactivatorOrtho, ParaInductive withdrawal, resonance donation
-NO₂ (Nitro)Strong DeactivatorMetaInductive and resonance withdrawal

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 3-Bromo-4-fluoro-2-nitrophenol traditionally relies on multi-step processes that can be resource-intensive. Future research is poised to focus on the development of more sustainable and efficient synthetic routes. Key areas of advancement include:

Catalysis-Driven Transformations: The use of novel catalysts can offer greener alternatives to conventional methods. This includes employing earth-abundant metal catalysts and organocatalysts to improve reaction efficiency and reduce hazardous byproducts.

Renewable Feedstocks: Exploring pathways to synthesize the phenolic core from renewable biomass sources is a significant long-term goal in sustainable chemistry.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, better reaction control, and easier scalability. ijnc.ir Developing flow-based nitration, bromination, and fluorination processes could streamline the production of this compound.

Solvent-Free and Aqueous-Phase Reactions: Minimizing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. Research into solid-state reactions or conducting synthetic steps in water could significantly reduce the environmental footprint of the synthesis. ijnc.irresearcher.life

A plausible synthetic approach for analogous compounds, such as 2-bromo-4-fluoro-6-nitrophenol, involves the nitration of a 2-bromo-4-fluorophenol precursor using a mixture of sulfuric and nitric acid. google.com Adapting such established reactions to more sustainable conditions will be a key research focus.

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The interplay of the electron-withdrawing nitro group and the halogen substituents in this compound can lead to unique and underexplored reactivity. Future investigations will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack. Understanding the regioselectivity of SNAr reactions, where either the bromo or fluoro group is displaced by various nucleophiles, could lead to a wide array of new derivatives.

Photochemical Reactions: The nitroaromatic core suggests potential for interesting photochemical transformations. Research into the behavior of this compound under UV or visible light could uncover novel reaction pathways.

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for various palladium, copper, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of a wide range of carbon and heteroatom-based functional groups.

Enzymatic Transformations: Biocatalysis offers a highly selective and environmentally benign approach to modifying complex molecules. Investigating the potential of enzymes to catalyze reactions such as dehalogenation, denitration, or hydroxylation on the this compound scaffold is a promising avenue. For instance, certain monooxygenases have been shown to catalyze the sequential denitration and debromination of halogenated nitrophenols. cas.cn

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Reaction Prediction

Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely outcomes of reacting this compound with various reagents, helping to prioritize promising synthetic routes. mindmapai.appresearchgate.net

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways to the target molecule, potentially identifying more sustainable or cost-effective routes than those devised by traditional methods. mdpi.com

Process Optimization: Machine learning models can optimize reaction conditions such as temperature, solvent, and catalyst loading to maximize yield and minimize waste, accelerating the development of efficient synthetic protocols. mdpi.com

Automated Synthesis: The integration of AI with robotic platforms enables the automated synthesis of derivatives, accelerating the exploration of the chemical space around the this compound core. mdpi.com

Application of In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

To fully understand and optimize the synthesis and subsequent reactions of this compound, real-time monitoring of reaction progress is crucial. Operando spectroscopy, the characterization of materials during a reaction, provides invaluable insights into reaction mechanisms, kinetics, and catalyst behavior. wikipedia.orghidenanalytical.comresearchgate.net Emerging applications in this area include:

Real-Time Mechanistic Studies: Techniques such as Raman, infrared (IR), and UV-Vis spectroscopy can be integrated directly into reaction vessels to monitor the formation of intermediates and products in real-time. acs.orgrsc.org This allows for a deeper understanding of the reaction mechanism and the identification of potential bottlenecks or side reactions.

Catalyst Deactivation Studies: For catalytic reactions involving this compound, operando spectroscopy can observe changes in the catalyst's structure and oxidation state, providing critical information on deactivation pathways. wikipedia.org

Kinetic Analysis: By continuously monitoring the concentration of reactants and products, these techniques facilitate the rapid acquisition of kinetic data, which is essential for reaction optimization and scale-up.

Spectroscopic TechniqueInformation Gained
Raman Spectroscopy Vibrational modes of molecules, tracking functional group transformations.
Infrared (IR) Spectroscopy Changes in bond vibrations, identifying intermediates and products.
UV-Vis Spectroscopy Electronic transitions, monitoring changes in conjugation and chromophores.
Mass Spectrometry Real-time analysis of reaction mixture composition and product formation.

Deepening the Computational Understanding of Complex Reaction Mechanisms and Intermolecular Interactions

Computational chemistry provides a powerful lens for examining the intricacies of chemical reactions at the molecular level. grnjournal.us For this compound, computational methods can be employed to:

Elucidate Reaction Pathways: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates that may be difficult to observe experimentally. grnjournal.usacs.orgnih.gov This is particularly useful for understanding the regioselectivity of substitution reactions on the polysubstituted ring.

Predict Reactivity: Computational models can predict the kinetic stability and reactivity of this compound and its derivatives. nih.gov For example, calculations can determine the relative likelihood of nucleophilic attack at the carbon bearing the bromo versus the fluoro substituent.

Understand Intermolecular Interactions: Modeling the non-covalent interactions of this compound with solvents, catalysts, or biological macromolecules can provide insights into its solubility, catalytic activation, and potential biological activity.

Expansion of Derivatization Strategies for Diversified Chemical Libraries

The true potential of this compound lies in its utility as a versatile scaffold for the creation of diverse chemical libraries. researchgate.net Its multiple functional groups serve as anchor points for a wide range of chemical modifications. Future research will likely focus on systematically exploring these derivatization pathways:

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into ethers, esters, and other functional groups, which can significantly alter the molecule's physical and chemical properties.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which then opens up a vast array of subsequent reactions, such as amide formation, diazotization, and N-alkylation.

Functionalization via Cross-Coupling: As mentioned earlier, the bromo group is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds.

Sequential C-H Functionalization: Developing methods for the selective functionalization of the remaining C-H bond on the aromatic ring would provide an additional axis for diversification.

By systematically applying these derivatization strategies, large libraries of compounds based on the this compound core can be synthesized and screened for a wide range of applications, from pharmaceuticals to materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-fluoro-2-nitrophenol, and how can regioselectivity challenges be addressed?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution (EAS) by brominating 4-fluoro-2-nitrophenol using Br₂ in H₂SO₄ or via diazotization followed by Sandmeyer bromination. Regioselectivity is influenced by the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, which direct bromination to the meta position relative to the nitro group. Monitoring reaction intermediates using HPLC or LC-MS is critical to confirm regiochemical outcomes .
  • Data Contradictions : Some literature reports discrepancies in yields when using Br₂ vs. N-bromosuccinimide (NBS) under acidic conditions. Lower yields with NBS may arise from competing side reactions, necessitating optimization of reaction stoichiometry and temperature .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity.
  • Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) should show characteristic peaks: aromatic protons downfield-shifted due to electron-withdrawing groups (δ 7.5–8.5 ppm), and NOESY can confirm spatial proximity of substituents.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF should match the molecular ion [M-H]⁻ at m/z 251.94 (C₆H₂BrFNO₃⁻) .

Q. What crystallization strategies are effective for X-ray diffraction studies of halogenated nitrophenols?

  • Methodology : Slow vapor diffusion using dichloromethane/hexane or ethanol/water mixtures promotes single-crystal growth. SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard tools for solving crystal structures. Halogen bonding between bromine and nitro/fluoro groups often stabilizes the lattice, as seen in analogues like 2-bromo-4-nitrophenol .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while the fluorine’s electronegativity deactivates the ring, reducing undesired side reactions. DFT calculations (e.g., Gaussian 16) can model transition states to predict reactivity. Experimental validation via kinetic studies (monitored by ¹⁹F NMR) reveals that electron-deficient aryl halides require Pd(PPh₃)₄ catalysts for efficient coupling .
  • Data Contradictions : Conflicting reports exist on the stability of the intermediate Pd complex; some studies suggest oxidative addition is rate-limiting, while others attribute slow kinetics to steric hindrance from the nitro group .

Q. What computational approaches are suitable for predicting the environmental persistence and toxicity of polyhalogenated nitrophenols?

  • Methodology :

  • QSAR Modeling : Use EPI Suite or TEST to estimate biodegradation half-lives and LC₅₀ values.
  • Docking Studies : Molecular docking (AutoDock Vina) with enzymes like cytochrome P450 can predict metabolic pathways.
  • Contradictions : Experimental toxicity data for this compound are sparse, but analogues like 2,4-dinitrophenol show high ecotoxicity, suggesting similar risks .

Q. How can spectroscopic anomalies (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange broadening. For example, restricted rotation around the C-Br bond may cause splitting.
  • Solvent Effects : Switch to CDCl₃ to reduce hydrogen bonding with the phenolic -OH, simplifying splitting patterns.
  • Advanced Techniques : 2D NOESY or COSY correlations clarify through-space interactions between substituents .

Methodological Recommendations

  • Synthetic Optimization : Use in situ IR to monitor nitro group stability during bromination.
  • Crystallography : For twinned crystals, SHELXD (charge flipping) improves phase resolution .
  • Analytical Validation : Cross-reference GC-MS retention indices with NIST Chemistry WebBook entries for halogenated phenols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.